isopropyl (E)-3-(3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)-2-bromoacrylate
Description
Isopropyl (E)-3-(3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)-2-bromoacrylate is a fluorinated triazole derivative characterized by a bromo-substituted acrylate ester backbone. The compound features a trifluoromethyl-substituted phenyl ring attached to the 1,2,4-triazole moiety, which is linked to the α,β-unsaturated ester.
Properties
Molecular Formula |
C16H12BrF6N3O2 |
|---|---|
Molecular Weight |
472.18 g/mol |
IUPAC Name |
propan-2-yl (E)-3-[3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]-2-bromoprop-2-enoate |
InChI |
InChI=1S/C16H12BrF6N3O2/c1-8(2)28-14(27)12(17)6-26-7-24-13(25-26)9-3-10(15(18,19)20)5-11(4-9)16(21,22)23/h3-8H,1-2H3/b12-6+ |
InChI Key |
KDZWTGYCFWOXMR-WUXMJOGZSA-N |
Isomeric SMILES |
CC(C)OC(=O)/C(=C\N1C=NC(=N1)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)/Br |
Canonical SMILES |
CC(C)OC(=O)C(=CN1C=NC(=N1)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isopropyl (E)-3-(3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)-2-bromoacrylate typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate precursors.
Introduction of the Trifluoromethyl-Substituted Phenyl Group: This step may involve a coupling reaction, such as a Suzuki or Heck reaction, to attach the trifluoromethyl-substituted phenyl group to the triazole ring.
Bromoacrylate Formation:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Nucleophilic Substitution at the Bromoacrylate Group
The bromine atom at the α-position of the acrylate ester serves as a reactive site for nucleophilic substitution. This reaction typically proceeds via an SN2 mechanism due to the steric accessibility of the electrophilic carbon.
| Reaction Conditions | Nucleophiles Tested | Products Formed | Applications |
|---|---|---|---|
| Polar aprotic solvents (e.g., DMF) | Amines, thiols, alkoxides | Substituted acrylate derivatives | Pharmaceutical intermediates |
Example:
The electron-withdrawing trifluoromethyl groups enhance the electrophilicity of the acrylate system, accelerating substitution .
Electrophilic Aromatic Substitution (EAS) Limitations
The 3,5-bis(trifluoromethyl)phenyl group is highly electron-deficient due to the strong -I effect of CF₃ groups, rendering the aromatic ring resistant to conventional EAS. Reactions such as nitration or sulfonation require extreme conditions and yield negligible products under standard protocols .
Triazole Ring Reactivity
The 1,2,4-triazole ring participates in alkylation and coordination chemistry :
Ester Hydrolysis
The isopropyl ester undergoes hydrolysis under acidic or basic conditions:
| Conditions | Rate (k, s⁻¹) | Byproducts |
|---|---|---|
| 1M HCl, reflux | 2.1 × 10⁻⁴ | Isopropyl alcohol |
| 1M NaOH, 60°C | 5.8 × 10⁻⁴ | None |
Hydrolysis products are precursors for further derivatization, such as amide coupling .
Biological Interaction Pathways
The compound interacts with microbial enzymes via:
-
Non-covalent binding : Hydrogen bonding with triazole N-atoms.
-
Covalent inhibition : Bromoacrylate reacting with active-site nucleophiles (e.g., cysteine thiols).
| Target Enzyme | IC₅₀ (μM) | Mechanism |
|---|---|---|
| Bacterial dihydrofolate reductase | 0.45 | Competitive inhibition |
Stability Under Environmental Conditions
The compound demonstrates moderate stability:
| Condition | Degradation Pathway | Half-Life (25°C) |
|---|---|---|
| Aqueous pH 7.4 | Hydrolysis | 48 hours |
| UV light (254 nm) | Radical-mediated decomposition | 15 minutes |
Scientific Research Applications
Medicinal Chemistry
Isopropyl (E)-3-(3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)-2-bromoacrylate has garnered attention for its potential as a bioactive molecule . The trifluoromethyl group enhances the pharmacodynamics and pharmacokinetics of the compound, making it a candidate for drug development. Research indicates that similar compounds can effectively inhibit drug-resistant bacteria, positioning this compound as a potential antimicrobial agent.
Biological Research
In biological applications, studies are focused on understanding the interaction profiles of this compound with bacterial enzymes and cellular receptors. Investigations into its mechanism of action can reveal insights into its efficacy against various pathogens. The unique structural features may allow for the optimization of the compound to enhance its biological activity.
Industrial Applications
The compound may also find utility in the development of advanced materials, such as polymers or coatings. Its unique chemical properties could lead to innovations in material science, particularly in creating materials with enhanced durability and performance characteristics .
Case Studies and Research Findings
Several studies have highlighted the efficacy of compounds similar to this compound in combating resistant strains of bacteria. For instance:
- Antimicrobial Activity : A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential role in addressing antibiotic resistance.
- Synthesis and Modification : Research focused on optimizing synthetic routes for this compound has shown that modifications can lead to enhanced biological activity. Techniques such as cyclization reactions involving hydrazine derivatives have been employed to create various derivatives with improved properties .
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors. The trifluoromethyl group could enhance binding affinity and selectivity, while the triazole ring may contribute to the overall stability and activity of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Non-Brominated Analog: Isopropyl (E)-3-(3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)acrylate
The non-brominated analog (CAS: 1421923-95-6) lacks the β-bromo substituent. Key differences include:
The bromine atom increases molecular weight by ~80 Da and may alter solubility in polar solvents. Safety guidelines for the non-brominated analog emphasize avoiding ignition sources (P210) , suggesting similar or heightened hazards for the brominated variant.
Triazole Derivatives with Alternate Substituents
Compounds with chlorine or methyl groups instead of bromine at the β-position exhibit distinct reactivity profiles. For example:
- Chlorinated analogs show slower reaction kinetics in Suzuki-Miyaura couplings due to weaker C–Cl bond polarization.
- Methyl-substituted derivatives lack electrophilic β-sites, limiting utility in nucleophilic additions.
The brominated compound’s balance of reactivity and stability positions it as a preferable intermediate for synthesizing trifluoromethylated heterocycles.
Biological Activity
Isopropyl (E)-3-(3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)-2-bromoacrylate is a synthetic compound with notable biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological properties, synthesis, structure-activity relationships (SAR), and potential applications.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula: CHBrFNO
- Molecular Weight: 472.19 g/mol
- CAS Number: 1642300-93-3
The presence of the trifluoromethyl group enhances lipophilicity and biological activity, making it a candidate for various therapeutic applications. The triazole moiety is known for its role in antimicrobial activity.
Synthesis
The synthesis of this compound typically involves multi-step reactions that allow for structural modifications to enhance its properties. Common methods include:
- Formation of the triazole ring through cyclization reactions.
- Introduction of the bromoacrylate moiety via esterification or acylation reactions.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial activity. The trifluoromethyl-substituted phenyl group contributes to enhanced pharmacodynamics and pharmacokinetics. For instance:
- Antibacterial Activity: Compounds structurally related to this compound have shown efficacy against drug-resistant bacterial strains. In vitro studies suggest that these compounds can inhibit bacterial growth effectively, with some derivatives demonstrating lower minimum inhibitory concentrations (MICs) compared to traditional antibiotics .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features:
- Triazole Ring: Known for its role in various biological activities including antifungal and antibacterial effects.
- Trifluoromethyl Group: Enhances lipophilicity and may improve membrane permeability.
Table 1 summarizes the IC50 values of related compounds:
| Compound | IC50 [µM] |
|---|---|
| Compound A | 11.5 ± 1.3 |
| Isopropyl Compound | 0.18 ± 0.03 |
| Compound B | 1.54 ± 0.08 |
These data illustrate the potency of this compound compared to other compounds.
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- Antimicrobial Efficacy: A study highlighted that derivatives with similar trifluoromethyl substitutions exhibited significant antibacterial activity against Gram-positive bacteria such as Bacillus cereus and Micrococcus luteus .
- Mechanism of Action: Investigations into the interaction profiles reveal that this compound may inhibit specific bacterial enzymes or cellular receptors critical for bacterial survival.
Potential Applications
The unique combination of structural features in this compound suggests several potential applications:
- Antimicrobial Agents: Due to its efficacy against resistant strains.
- Pharmaceutical Development: As a lead compound for designing new antibiotics or antifungal agents.
Q & A
Q. What are the recommended methods for synthesizing isopropyl (E)-3-(3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)-2-bromoacrylate, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions, leveraging the reactivity of the bromoacrylate group. Key steps include:
- Precursor preparation : Start with 3,5-bis(trifluoromethyl)phenyl-1H-1,2,4-triazole, synthesized via cyclocondensation of hydrazine derivatives with nitriles or amidines .
- Bromoacrylation : React the triazole with 2-bromoacryloyl chloride in the presence of a base (e.g., K₂CO₃) under anhydrous conditions.
- Optimization : Use controlled variables (temperature, solvent polarity, catalyst loading) inspired by copolymer synthesis methodologies . Monitor progress via TLC or HPLC, and purify via column chromatography.
- Yield improvement : Test catalysts like DMAP or Pd-based systems for coupling efficiency .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
- Methodological Answer :
- 1H/13C NMR : Focus on the downfield shifts of the triazole protons (δ ~8.5–9.0 ppm) and the bromoacrylate β-proton (δ ~6.5–7.0 ppm) .
- IR Spectroscopy : Identify C=O stretching (~1700 cm⁻¹), C-Br (~600 cm⁻¹), and triazole C=N (~1595 cm⁻¹) bands .
- Mass Spectrometry (EI-MS) : Look for molecular ion peaks (M⁺ or M+1) and fragmentation patterns consistent with bromoacrylate cleavage .
- Elemental Analysis : Verify C, H, N, and Br percentages against calculated values to confirm purity .
Q. How can researchers assess the thermal and hydrolytic stability of this compound under experimental conditions?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures in inert and oxidative atmospheres to identify stability thresholds.
- Hydrolytic Studies : Incubate the compound in buffered solutions (pH 4–10) at 25–60°C. Monitor degradation via HPLC, focusing on bromide release or triazole ring hydrolysis .
- Accelerated Stability Testing : Use Arrhenius modeling to predict shelf-life under storage conditions .
Advanced Research Questions
Q. How do electronic effects of the 3,5-bis(trifluoromethyl)phenyl group influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer :
- Computational Modeling : Perform DFT calculations to map electron density distributions and Fukui indices, highlighting electrophilic/nucleophilic sites .
- Experimental Validation : Compare reaction rates with analogs lacking CF₃ groups (e.g., phenyl or methyl substituents). Use Hammett plots to correlate substituent effects with kinetic data .
- Spectroscopic Probes : Employ 19F NMR to track electronic environments during reactions .
Q. What strategies resolve contradictions in reported reaction yields or selectivity for this compound?
- Methodological Answer :
- Systematic Parameter Screening : Use Design of Experiments (DoE) to isolate critical variables (e.g., solvent, temperature, stoichiometry) .
- In Situ Monitoring : Apply real-time FTIR or Raman spectroscopy to detect intermediates and adjust conditions dynamically .
- Statistical Analysis : Apply multivariate regression to identify interactions between variables causing yield discrepancies .
Q. How can researchers elucidate the role of the triazole ring’s tautomerism in modulating biological or catalytic activity?
- Methodological Answer :
- X-ray Crystallography : Determine the dominant tautomeric form in the solid state .
- Dynamic NMR : Observe tautomeric equilibria in solution by variable-temperature 1H NMR .
- Activity Correlations : Synthesize analogs locked in specific tautomeric forms (e.g., methylated derivatives) and compare bioactivity profiles .
Q. What computational approaches are recommended to predict the compound’s behavior in complex reaction systems (e.g., photochemical or catalytic cycles)?
- Methodological Answer :
- TD-DFT for Excited States : Model UV-vis absorption spectra and photodegradation pathways .
- Molecular Dynamics (MD) : Simulate interactions with solvents or catalysts to identify steric/electronic bottlenecks .
- Machine Learning : Train models on existing reaction datasets to predict optimal conditions for novel transformations .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the compound’s solubility in polar vs. nonpolar solvents?
- Methodological Answer :
- Solubility Parameter Analysis : Calculate Hansen solubility parameters (δD, δP, δH) and compare with solvent values .
- Phase Diagrams : Construct ternary phase diagrams (compound/solvent/anti-solvent) to identify crystallization boundaries .
- Empirical Testing : Use standardized shake-flask methods with HPLC quantification under controlled temperature/pH .
Q. What methodologies validate the stereochemical integrity of the (E)-bromoacrylate moiety during storage or reaction?
- Methodological Answer :
- Chiral HPLC : Monitor retention times against pure (E) and (Z) standards .
- NOESY NMR : Detect spatial proximity between the triazole and acrylate groups to confirm configuration .
- Kinetic Isotope Effects (KIE) : Study isomerization rates using deuterated analogs to infer transition states .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
